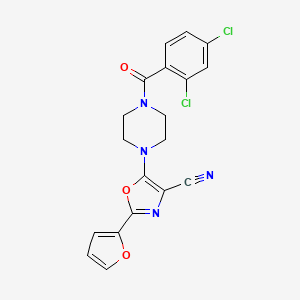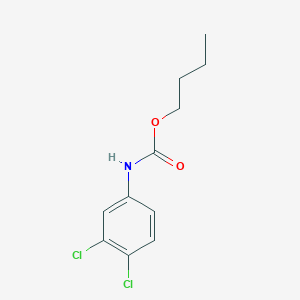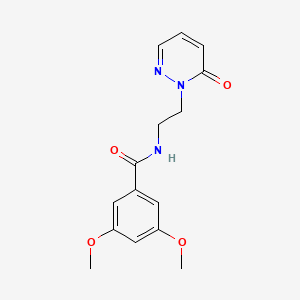
Methyl 2-(4-bromo-2-fluorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromo-2-fluorophenoxy)propanoate is a chemical compound that has recently gained attention in scientific research. It is a synthetic compound that is used in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
Methyl 2-(4-bromo-2-fluorophenoxy)propanoate has been utilized in various synthetic pathways, particularly in the preparation of copolymers. For instance, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates, including compounds with bromo and fluoro substituents, were synthesized and subsequently copolymerized with styrene to produce novel copolymers. These copolymers exhibited high glass transition temperatures compared to polystyrene, indicating a decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit (Kim et al., 1998). Similarly, ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates were prepared and copolymerized with styrene, with the composition and structure of the resulting copolymers characterized by various analytical methods (Hussain et al., 2019).
Herbicide and Agricultural Applications
In agricultural contexts, certain derivatives of methyl 2-phenoxypropanoate have been explored for their herbicidal properties. For example, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl) was investigated for its selective herbicidal action on wild oat in wheat cultivation. The compound was found to inhibit IAA-stimulated elongation in oat and wheat coleoptile segments and had different effects on the root growth of wild oat and wheat, suggesting a mechanism of action involving auxin antagonism and other pathways (Shimabukuro et al., 1978).
Analytical Chemistry Applications
This compound and its derivatives have also been employed in analytical chemistry for the determination of specific compounds. For instance, a method was developed for determining phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization. This method demonstrated high sensitivity and accuracy for detecting 4-chloro-2-methylphenoxy propanoic acid and 4-chloro-2-methylphenoxy acetic acid in water samples, showcasing the utility of phenoxy derivatives in analytical applications (Nuhu et al., 2012).
Medicinal Chemistry and Pharmacology
While specific applications of this compound in medicinal chemistry and pharmacology were not found in the searched papers, its structural analogs have been utilized. For instance, derivatives like 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide have been resolved and studied for their antiandrogenic properties, highlighting the potential of structurally related compounds in drug development and pharmacological research (Tucker & Chesterson, 1988).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 2-(4-bromo-2-fluorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAYVKWCWPUSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2489031.png)
![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)
![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)



![(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2489042.png)

